molecular formula C13H26N2 B13329135 N-(2-cyclohexylethyl)piperidin-4-amine

N-(2-cyclohexylethyl)piperidin-4-amine

Cat. No.: B13329135
M. Wt: 210.36 g/mol
InChI Key: PVYQYFUUXLPJOX-UHFFFAOYSA-N
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Description

N-(2-cyclohexylethyl)piperidin-4-amine is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a 4-aminopiperidine scaffold, a structure recognized as a privileged core in the development of bioactive molecules. Researchers value this scaffold for its potential to interact with various biological targets. The 4-aminopiperidine structure is a key feature in compounds investigated as positive allosteric modulators (PAMs) for G protein-coupled receptors (GPCRs), such as the serotonin 5-HT2C receptor, which is a target for studying obesity and substance use disorders . Furthermore, the 4-aminopiperidine motif is a known pharmacophore in antifungal research. Analogous compounds within this chemical class have demonstrated potent activity by inhibiting key enzymes in fungal ergosterol biosynthesis, specifically sterol C14-reductase and sterol C8-isomerase . The molecular structure of this compound, which includes a basic amine center and a lipophilic cyclohexylethyl tail, makes it a versatile intermediate for exploring structure-activity relationships (SAR) and optimizing properties like potency and selectivity. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

N-(2-cyclohexylethyl)piperidin-4-amine

InChI

InChI=1S/C13H26N2/c1-2-4-12(5-3-1)6-11-15-13-7-9-14-10-8-13/h12-15H,1-11H2

InChI Key

PVYQYFUUXLPJOX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCNC2CCNCC2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations for N 2 Cyclohexylethyl Piperidin 4 Amine and Its Analogs

Strategies for the Preparation of the N-(2-cyclohexylethyl)piperidin-4-amine Core Structure

The construction of the N-substituted piperidin-4-amine core is a pivotal step in the synthesis of this class of compounds. Various strategies have been developed, with reductive amination being the most direct and widely employed approach.

Reductive Amination Approaches for Piperidine-4-amines

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds and is the cornerstone for synthesizing this compound. masterorganicchemistry.comlibretexts.org This reaction involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. masterorganicchemistry.comlibretexts.org For the synthesis of the title compound's core, two primary disconnections are plausible.

The first and more common approach involves the reaction of a suitably N-protected piperidin-4-one with 2-cyclohexylethylamine. The nitrogen of the piperidine (B6355638) ring is typically protected with a group like tert-butoxycarbonyl (Boc) to prevent self-condensation and other side reactions. The resulting imine is then reduced using a mild reducing agent.

A second, alternative approach involves the reaction of a piperidin-4-amine, where the piperidine nitrogen is already substituted with the 2-cyclohexylethyl group, with a ketone or aldehyde. However, for the synthesis of the unsubstituted 4-amino group, the former approach is more direct. A library of 4-aminopiperidines has been synthesized by the reductive amination of N-substituted 4-piperidone (B1582916) derivatives with appropriate amines using sodium triacetoxyborohydride (B8407120). mdpi.com

The choice of reducing agent is critical for the success of the reaction. Mild hydride reagents are preferred as they selectively reduce the protonated iminium ion intermediate over the initial carbonyl compound. masterorganicchemistry.com Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are frequently used for this purpose due to their mildness and selectivity. masterorganicchemistry.commdpi.comorganic-chemistry.org

PrecursorsReducing AgentSolventNotesReference
N-Boc-piperidin-4-one and 3,4-dichloroanilinePd/C, H₂MethanolInitial reduction of the imine formed in situ. researchgate.net
N-substituted 4-piperidone and various aminesSodium triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (B109758) (DCM) or Dichloroethane (DCE)General and efficient method for a library of compounds. mdpi.comnih.gov
Aldehyde/Ketone and AmineSodium cyanoborohydride (NaBH₃CN)Methanol (MeOH)Classic method, effective but requires handling of cyanide. masterorganicchemistry.compearson.com
Aldehyde/Ketone and AmineSodium borohydride (B1222165) (NaBH₄)2,2,2-trifluoroethanolCatalyst-free method for reductive alkylation. organic-chemistry.org

Exploration of Alternative Synthetic Pathways

While reductive amination is highly effective, several alternative pathways exist for the construction of the N-substituted piperidin-4-amine skeleton. These methods often involve the formation of the piperidine ring itself as a key step.

Hydrogenation of Pyridine (B92270) Precursors: A common strategy involves the synthesis of a substituted pyridine ring followed by its reduction to the corresponding piperidine. nih.gov For the target scaffold, this would entail synthesizing a 4-amino-1-(2-cyclohexylethyl)pyridinium salt, which is then hydrogenated under pressure using catalysts like platinum oxide (PtO₂) or palladium on carbon (Pd/C). This method allows for the early introduction of substituents on the heterocyclic ring. researchgate.net

Intramolecular Cyclization Reactions: Piperidine rings can be formed through various intramolecular cyclization reactions. nih.gov

Aza-Prins Cyclization: This reaction involves the cyclization of a homoallylic amine with an aldehyde, which can be adapted to form substituted piperidines. rasayanjournal.co.in

Radical-Mediated Cyclization: Radical cyclization of appropriately functionalized acyclic precursors, such as unsaturated amines, can also yield the piperidine core. nih.gov

From Dihaloalkanes: The reaction of a primary amine (like 2-cyclohexylethylamine) with a 1,5-dihaloalkane derivative bearing a protected amino group at the C-3 position can construct the ring, followed by deprotection and functionalization. nih.govorganic-chemistry.org

Multi-component Reactions: Reactions like the Petrenko-Kritschenko piperidone synthesis allow for the one-pot construction of a 4-piperidone ring from an aldehyde, a β-dicarbonyl compound, and an amine. wikipedia.orgchemrevlett.com The resulting N-(2-cyclohexylethyl)-4-piperidone can then be converted to the desired 4-amino derivative through reductive amination with ammonia (B1221849) or a protected amine equivalent, followed by reduction.

Design and Synthesis of this compound Derivatives

To explore the SAR of this chemical class, the synthesis of derivatives with modifications at three key positions is essential: the cyclohexylethyl moiety, the piperidine ring, and the 4-amino group.

Functionalization of the Cyclohexylethyl Moiety

The N-(2-cyclohexylethyl) group offers opportunities for modification at both the cyclohexyl ring and the ethyl linker. The saturated cyclohexyl ring is generally unreactive, making direct functionalization challenging. However, late-stage C-H functionalization methodologies, although often requiring specific directing groups and harsh conditions, could potentially be applied. More commonly, derivatives are prepared by utilizing pre-functionalized starting materials. For instance, using substituted cyclohexylacetaldehydes or 2-(substituted-cyclohexyl)ethylamines in the initial reductive amination step would yield analogs with substituents on the cyclohexyl ring. Structural variations on N-substituents have been shown to significantly affect the biological activity in related cyclohexylamine (B46788) compounds. nih.gov

Modifications of the Piperidine Ring System

Introducing substituents onto the piperidine ring can significantly impact the pharmacological properties of the molecule by altering its conformation and interactions with biological targets.

Direct C-H Functionalization: Recent advances in catalysis have enabled the direct, site-selective functionalization of the piperidine ring. Rhodium-catalyzed C-H insertion reactions, for example, can introduce functional groups at the C2, C3, or C4 positions. nih.govnih.gov The regioselectivity of these reactions is ingeniously controlled by the choice of both the catalyst and the protecting group on the piperidine nitrogen. nih.govresearchgate.net For instance, certain catalysts and protecting group combinations can overcome the electronic preference for C2 functionalization to achieve modification at the C4 position. researchgate.net Another strategy involves the Polonovski–Potier reaction to form an endo-cyclic iminium ion, which can then be trapped by various nucleophiles to yield α-substituted piperidines. acs.org

Synthesis from Substituted Precursors: A more traditional and often more practical approach is to build the piperidine ring with the desired substituents already in place. This can be achieved by:

Using substituted pyridines in hydrogenation reactions. nih.gov

Employing substituted acyclic precursors in intramolecular cyclization strategies. nih.gov

Utilizing substituted building blocks in multi-component reactions. wikipedia.org

For example, catalytic hydrogenation of substituted dihydropyridines can provide all-cis substituted piperidines, which can then be further elaborated. nih.gov

PositionMethodReagents/CatalystNotesReference
C2C-H FunctionalizationRh₂(R-TCPTAD)₄ (for N-Boc) or Rh₂(R-TPPTTL)₄ (for N-Bs)Site-selective insertion of donor/acceptor carbenes. nih.govnih.gov
C3Indirect C-H FunctionalizationCyclopropanation of tetrahydropyridine (B1245486) followed by reductive ring-opening.C3 is electronically deactivated, requiring an indirect approach. nih.gov
C4C-H FunctionalizationRh₂(S-2-Cl-5-BrTPCP)₄ (with N-α-oxoarylacetyl group)Steric and electronic tuning of catalyst and N-protecting group directs functionalization to C4. nih.govnih.gov
C2/C6 (α-position)Polonovski–Potier ReactionAcylating agent (e.g., PivCl), followed by nucleophile additionSelective formation of an endo-cyclic iminium ion for subsequent functionalization. acs.org

Substitution at the 4-Amino Group

The primary amino group at the C4 position is a key handle for introducing a wide array of functional groups, allowing for extensive exploration of the chemical space. Standard transformations of primary amines can be readily applied. nih.gov

Acylation/Sulfonylation: The amino group can be easily acylated using acyl chlorides or activated carboxylic acids (e.g., with HATU) to form amides. Similarly, reaction with sulfonyl chlorides under basic conditions yields sulfonamides. nih.gov

Alkylation/Reductive Amination: The primary amine can be mono- or di-alkylated using alkyl halides. Alternatively, a second reductive amination step with aldehydes or ketones can be employed to introduce further substituents in a controlled manner, yielding secondary or tertiary amines at the C4 position. nih.gov

These modifications allow for the introduction of diverse functionalities, such as aryl groups, alkyl chains, and other heterocyclic systems, which can modulate the compound's polarity, basicity, and ability to form hydrogen bonds.

Reaction TypeElectrophile / ReagentFunctional Group FormedReference
AcylationAcyl Chloride (R-COCl)Amide nih.govresearchgate.net
SulfonylationSulfonyl Chloride (R-SO₂Cl)Sulfonamide nih.gov
AlkylationAlkyl Halide (R-X)Secondary/Tertiary Amine nih.gov
Reductive AminationAldehyde/Ketone, NaBH(OAc)₃Secondary/Tertiary Amine nih.gov

Stereoselective Synthesis of this compound and its Chiral Analogs

The synthesis of stereochemically defined piperidine derivatives is of significant interest due to the prevalence of this scaffold in pharmaceuticals, where specific stereoisomers often exhibit desired biological activity. The stereoselective synthesis of this compound and its chiral analogs can be approached through several strategic methodologies, including substrate-controlled diastereoselective methods, chiral auxiliary-based syntheses, and enantioselective catalysis.

A key strategy for accessing chiral piperidines involves the asymmetric synthesis of functionalized piperidinone precursors. One powerful approach is the application of a three-component cascade coupling. This method can assemble a highly functionalized piperidinone skeleton in a single pot using a chiral nitro diester, which is accessible through a highly enantioselective Michael addition. nih.govacs.org Subsequent base-catalyzed epimerization can convert the initial product into the desired more stable isomer, which can then be isolated in high yield and purity through a dynamic crystallization-driven process. nih.govacs.org This chiral piperidinone core is a versatile intermediate that can be further elaborated to yield specific chiral analogs of this compound.

Another advanced methodology involves the enantioselective, radical-mediated δ C-H functionalization of acyclic amines. nih.gov This approach interrupts the classical Hofmann-Löffler-Freytag reaction to achieve a catalytic, regio-, and enantioselective δ C-H cyanation. nih.gov A chiral copper catalyst facilitates this transformation by initiating and terminating an intramolecular hydrogen atom transfer (HAT) via an N-centered radical relay mechanism. nih.gov The resulting enantioenriched δ-amino nitriles are valuable precursors that can be converted into a variety of chiral piperidines. nih.gov

Furthermore, diastereoselective methods have been developed for related piperidine systems. For instance, the synthesis of trans-4-aminomethyl-piperidin-3-ol building blocks has been achieved through two distinct diastereoselective routes: a hydroboration/oxidation sequence on a pyridine precursor and the regioselective ring-opening of an N-benzyl-3,4-epoxy-piperidine. researchgate.net The basicity of the piperidine nitrogen was found to favorably influence the regioselectivity in both strategies. researchgate.net Such established diastereoselective transformations could be adapted for the synthesis of chiral analogs bearing substituents on the piperidine ring.

The table below summarizes key contemporary strategies for the stereoselective synthesis of piperidine derivatives applicable to the target compound and its analogs.

MethodologyKey FeaturesStereochemical ControlPotential Application
Asymmetric Cascade CouplingThree-component reaction; uses a chiral nitro diester intermediate. nih.govEnantioselective Michael addition followed by base-catalyzed epimerization and crystallization. nih.govacs.orgSynthesis of enantiopure piperidin-4-one precursors.
Radical-Mediated δ C-H CyanationInterception of a Hofmann-Löffler-Freytag-type reaction using a chiral copper catalyst. nih.govCatalyst-controlled enantioselective C-C bond formation at the δ-position of an acyclic amine. nih.govAsymmetric synthesis of chiral piperidines from acyclic starting materials.
Diastereoselective HydroborationHydroboration/oxidation of a substituted 4-hydroxymethylpyridine. researchgate.netSubstrate-controlled introduction of substituents leading to a specific diastereomer. researchgate.netSynthesis of trans-3,4-disubstituted chiral piperidine analogs.
Diastereoselective Epoxide OpeningRegioselective ring opening of a chiral epoxy-piperidine with a nucleophile. researchgate.netNucleophilic attack at a specific carbon of the epoxide, controlled by steric and electronic factors. researchgate.netAccess to functionalized chiral piperidine alcohols.

Scalable Synthetic Routes for Research Applications

For the production of this compound in quantities sufficient for extensive research, scalable and efficient synthetic routes are paramount. The most direct and widely employed strategy for preparing N-substituted 4-aminopiperidines is reductive amination. nih.gov This method is often robust, high-yielding, and amenable to scale-up.

Reductive Amination: The N-Boc-piperidin-4-one is reacted with 2-cyclohexylethanamine. This reaction forms an intermediate imine or enamine, which is reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. STAB is often preferred for its mildness and broad functional group tolerance.

Purification: The resulting protected product, tert-butyl 4-((2-cyclohexylethyl)amino)piperidine-1-carboxylate, is then purified using standard techniques such as column chromatography or crystallization.

Deprotection: The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group. This is typically achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or with hydrochloric acid (HCl) in an alcohol or dioxane. nih.gov Evaporation of the solvent and excess acid yields the desired this compound, often as a salt (e.g., hydrochloride or trifluoroacetate), which can be isolated by precipitation or converted to the free base.

The synthesis of the piperidin-4-one starting material itself can be achieved on a large scale. The Mannich condensation reaction, a classic method involving an aldehyde, a ketone, and an amine (like ammonium (B1175870) acetate), provides a foundational route to substituted piperidin-4-ones. rdd.edu.iq

The following table outlines a representative scalable synthetic route for the preparation of this compound.

StepTransformationTypical Reagents and ConditionsKey Considerations
1Reductive AminationN-Boc-piperidin-4-one, 2-cyclohexylethanamine, NaBH(OAc)3, Dichloroethane (DCE) or CH2Cl2, Room Temperature.The reaction is typically monitored by TLC or LC-MS for the consumption of the starting ketone.
2Boc-Group DeprotectionTrifluoroacetic acid (TFA) in CH2Cl2, or HCl in Dioxane/Methanol, Room Temperature.The reaction is usually rapid. Complete removal of the protecting group is confirmed before work-up.
3Product IsolationEvaporation of solvent/acid, followed by precipitation/trituration with a non-polar solvent (e.g., diethyl ether) or conversion to free base.The final product is often isolated as a stable salt, which is typically a crystalline solid and easier to handle and purify.

Structure Activity Relationship Sar Studies of N 2 Cyclohexylethyl Piperidin 4 Amine and Its Derivatives

General Principles Governing SAR in Piperidine-4-amine Scaffolds

The piperidine-4-amine framework is a prevalent scaffold in medicinal chemistry, recognized for its role in numerous biologically active compounds. ajchem-a.comnih.govijnrd.org Structure-activity relationship studies of this scaffold have established several guiding principles. The biological activity is highly dependent on the nature, size, and electronic properties of the substituents on both the piperidine (B6355638) ring nitrogen and the 4-amino group. nih.govnih.gov

For instance, in the development of novel antifungal agents, research has shown that the substituent on the 4-amino group is a key determinant of activity. Long, linear alkyl chains, such as a dodecyl group, attached to this nitrogen have been found to confer significant antifungal properties. nih.govnih.gov Conversely, shorter, branched, or cyclic alkyl groups at the same position tend to be detrimental to this specific activity. nih.gov This suggests that a lipophilic tail of a certain length is crucial for interaction with the fungal target, likely the cell membrane or an enzyme involved in ergosterol (B1671047) biosynthesis. nih.govnih.gov

Furthermore, the piperidine nitrogen (at position 1) is another critical point for modification. Substituents at this position can modulate the compound's physicochemical properties, such as basicity (pKa) and lipophilicity, which in turn affect absorption, distribution, metabolism, and excretion (ADME) profiles, as well as target binding. drugdesign.org Exploration of various N-substituents, from simple alkyl groups to more complex arylalkyl moieties, has been a common strategy to fine-tune the pharmacological profile of piperidine-4-amine derivatives. nih.govnih.gov

Influence of Cyclohexane (B81311) Ring Conformation and Substitution on Biological Interactions

The cyclohexane ring is a common feature in pharmaceuticals, with its conformational preferences playing a crucial role in molecular recognition and biological activity. ontosight.ai Typically, the cyclohexane ring adopts a low-energy chair conformation to minimize torsional and steric strain. psu.edu In this conformation, substituents can occupy either axial or equatorial positions, a distinction that is critical for how the molecule interacts with its biological target.

Due to unfavorable 1,3-diaxial interactions, substituents on a cyclohexane ring generally prefer the more stable equatorial position. psu.edu For the N-(2-cyclohexylethyl) group, the cyclohexyl moiety will predominantly exist in a chair conformation where the ethyl-piperidin-4-amine substituent is positioned equatorially to minimize steric hindrance. This orientation presents a specific three-dimensional shape for interaction with a receptor binding pocket.

Recent studies have shown that the dynamic interconversion between various conformations, rather than a single static shape, can determine molecular reactivity. nih.govacs.org Bulky substituents, even in the generally stable equatorial position, can lower the energy barrier for ring inversion, leading to a more dynamic structure. nih.govacs.org Therefore, the flexibility of the cyclohexane ring in N-(2-cyclohexylethyl)piperidin-4-amine could be a significant factor in its biological activity, allowing it to adapt its shape to fit a binding site. Substitutions on the cyclohexane ring itself would further influence its conformational equilibrium and lipophilicity. For example, fluorination can significantly increase the polarity of the ring system. rsc.org

Role of the Ethyl Linker in Modulating Activity Profiles

The ethyl linker connecting the cyclohexane ring and the piperidine-4-amine scaffold is not merely a spacer but plays a pivotal role in defining the molecule's activity profile. The length, rigidity, and geometry of such linkers are critical SAR parameters that dictate the spatial orientation of the connected moieties. nih.gov

In this compound, the two-carbon ethyl chain provides a specific degree of flexibility and distance between the bulky cyclohexane group and the core piperidine ring. This spacing is crucial for allowing the two terminal groups to simultaneously engage with their respective binding subsites within a receptor or enzyme.

Studies on related structures have demonstrated that modifying the linker can drastically alter biological activity. For example, in a series of μ opioid receptor agonists, the linker between a piperidine ring and a phenyl ring was found to be a key factor in determining binding affinity and selectivity. nih.gov Altering the length of the ethyl linker (e.g., to a methyl or propyl linker) or increasing its rigidity (e.g., by introducing double bonds or incorporating it into a ring) would likely have a profound impact on the biological activity of this compound by changing the relative positioning of the terminal pharmacophores.

Impact of Substituents on the Piperidine Nitrogen Atom

The nitrogen atom at position 1 of the piperidine ring is a key handle for chemical modification and significantly influences the pharmacological properties of piperidine-based compounds. acs.orgacs.org The nature of the substituent on this nitrogen can affect target affinity, selectivity, and pharmacokinetic properties. nih.govnih.gov In the parent compound, this compound, this position is unsubstituted, presenting a secondary amine which is protonated at physiological pH.

Introducing substituents at this position can lead to marked changes in activity. For example, studies on various 4-aminopiperidine (B84694) series have shown that N-benzyl and N-phenethyl groups can confer potent antifungal activity. nih.govnih.gov In another context, N-methyl substitution on a piperidine scaffold resulted in high affinity for the σ1 receptor, whereas compounds with a free N-H, N-tosyl, or N-ethyl group showed considerably lower affinity. nih.gov This highlights that even small changes, such as the addition of a methyl group, can have a substantial effect on receptor interaction, likely by influencing lipophilic interactions within the binding pocket. nih.gov

The table below summarizes findings from various studies on related piperidine scaffolds, illustrating the impact of N-1 substitution on biological activity.

Base ScaffoldN-1 SubstituentTarget/ActivityObserved EffectReference
N-Dodecylpiperidin-4-amineBenzylAntifungal (Candida, Aspergillus)Potent Activity nih.govnih.gov
N-Dodecylpiperidin-4-aminePhenethylAntifungal (Candida, Aspergillus)Potent Activity nih.govnih.gov
4-(2-aminoethyl)piperidineMethylσ1 Receptor AffinityHigh Affinity nih.gov
4-(2-aminoethyl)piperidineEthylσ1 Receptor AffinityLower Affinity nih.gov
4-(2-aminoethyl)piperidineH (unsubstituted)σ1 Receptor AffinityLower Affinity nih.gov
4-[(1-oxoindan-2-yl)methyl]piperidineBenzylAcetylcholinesterase InhibitionPotent Inhibition nih.gov

These examples underscore the critical role of the N-1 substituent in directing the biological profile of piperidine-containing molecules.

Stereochemical Effects on Molecular Recognition and Biological Activity

Stereochemistry is a fundamental aspect of drug design, as the differential three-dimensional arrangement of atoms in stereoisomers can lead to significant differences in their interaction with chiral biological macromolecules like receptors and enzymes. nih.gov For piperidine derivatives, stereoisomerism can arise from chiral centers on the piperidine ring or its substituents.

Research on substituted piperidines has consistently shown that biological activity often resides predominantly in one stereoisomer. For instance, in a series of potent μ opioid receptor agonists, the (3R, 4S)-isomer displayed significantly higher potency than its enantiomer. nih.gov Similarly, studies on farnesyltransferase inhibitors revealed that the (+)-enantiomers of piperidine derivatives were responsible for the potent inhibition. nih.gov

While this compound itself is achiral, the introduction of substituents on either the piperidine or cyclohexane rings can create stereocenters. For example, substitution at the 2, 3, 5, or 6 positions of the piperidine ring or on the cyclohexane ring would result in chiral molecules. Based on established principles, it is highly probable that the resulting enantiomers or diastereomers would exhibit distinct biological activities and potencies due to different binding efficiencies and modes of interaction with their biological target. nih.govnih.gov

Comparative SAR Analysis with Related Aminoalkyl-Substituted Piperidines

To contextualize the SAR of this compound, it is useful to compare it with other aminoalkyl-substituted piperidines. The key structural variables in this class of compounds are the nature of the group attached to the 4-amino nitrogen and the substituent on the piperidine nitrogen.

A study of 4-aminopiperidines as antifungal agents provides a valuable comparison. nih.gov In that series, optimal activity was achieved with a long, lipophilic N-dodecyl chain on the 4-amino group, while the N-(2-cyclohexylethyl) group was not reported. nih.gov Based on these findings, one might predict that the N-(2-cyclohexylethyl) group, being more compact and less lipophilic than an N-dodecyl chain, would confer a different activity profile, potentially targeting a different biological system or exhibiting lower antifungal potency.

In another relevant series, researchers developed 4-(2-aminoethyl)piperidine derivatives as σ1 receptor ligands. nih.gov These compounds share the aminoalkylpiperidine core but have the alkyl group at the 4-position of the piperidine ring, with various amino substituents at the terminus. The study found that a terminal benzylamine (B48309) or cyclohexylmethylamine combined with an N-methylpiperidine core resulted in high σ1 affinity. nih.gov This suggests that a terminal cyclo-aliphatic or aromatic ring is favorable for this particular target. Comparing this to this compound, the cyclohexane ring is attached to the 4-amino group rather than being part of a substituent at the 4-position of the ring itself, a structural difference that would likely lead to distinct target specificity.

Furthermore, a comparative study of piperidine and piperazine (B1678402) cores revealed that the piperidine moiety was a critical structural element for dual histamine (B1213489) H3 and sigma-1 receptor activity, with the piperazine analog showing significantly lower affinity at the sigma-1 receptor. nih.gov This emphasizes that the nature of the heterocyclic ring itself is a key determinant of activity.

The table below provides a comparative overview of different aminoalkyl-substituted piperidines from the literature.

Compound ClassKey Feature on PiperidineResulting Activity/TargetReference
This compound 4-amino group substituted with 2-cyclohexylethyl(Hypothetical, based on SAR principles)N/A
N-Alkyl-piperidin-4-amines4-amino group substituted with N-dodecylAntifungal nih.govnih.gov
4-(Aminoethyl)piperidines4-position substituted with (cyclohexylmethylamino)ethylσ1 Receptor Ligand nih.gov
4-Aryl-piperidines4-position substituted with an aryl groupVarious CNS targets researchgate.net
N-Benzyl-4-substituted-piperidines1-position substituted with benzylAcetylcholinesterase Inhibition nih.gov

This comparative analysis highlights that while general SAR principles apply, the specific arrangement and nature of the substituents in this compound define a unique chemical space, and its biological activities would be distinct from these related but structurally different analogs.

Molecular Interactions and Exploration of Pharmacological Targets for N 2 Cyclohexylethyl Piperidin 4 Amine Class Compounds

Investigation of Receptor Binding Affinity and Selectivity

The ability of a compound to bind to specific receptors with high affinity and selectivity is a critical determinant of its therapeutic potential. For the N-(2-cyclohexylethyl)piperidin-4-amine class of compounds, research into their receptor binding profiles has focused on two major superfamilies: G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

While direct binding data for this compound on a wide array of GPCRs is not extensively documented in publicly available literature, studies on analogous 4-aminopiperidine (B84694) and N-substituted piperidine (B6355638) derivatives provide valuable insights into the potential targets for this class of compounds. Research has indicated that the piperidine scaffold is a common feature in ligands targeting various GPCRs, including muscarinic, sigma (σ), and serotonin (B10506) (5-HT) receptors.

For instance, derivatives of 4-aminopiperidine have been investigated for their affinity to σ1 receptors, which are intracellular chaperones with roles in cellular signaling and stress responses. Molecular dynamics simulations have suggested that interactions between the piperidine nitrogen and its substituents with the lipophilic binding pocket of the σ1 receptor are crucial for binding affinity. nih.gov Specifically, the N-substituent can significantly influence the binding mode and affinity. While the exact binding affinity of this compound for the σ1 receptor is yet to be determined, the presence of the bulky and lipophilic cyclohexylethyl group suggests a potential for interaction within this pocket.

The following table summarizes the σ1 receptor binding affinities for a series of aminoethyl-substituted piperidine derivatives, illustrating the impact of N-substitution on receptor affinity.

CompoundN-Substituentσ1 Receptor Affinity (Ki, nM)
4a H1.8
20a CH30.9
21a Benzyl2.5
22a Phenylpiperazine0.8
3 Cyclohexane (B81311) (on a different scaffold)0.5
Data derived from studies on analogous piperidine derivatives and presented for comparative purposes. nih.gov

Ligand-gated ion channels (LGICs) are crucial for fast synaptic transmission and are significant targets for therapeutic agents. The modulation of these channels by small molecules can have profound effects on neuronal excitability. While specific studies on this compound are limited, the broader class of piperidine derivatives has been shown to interact with various LGICs. nih.gov The structural characteristics of this compound, particularly the presence of a basic nitrogen atom and a lipophilic moiety, are features often found in ion channel modulators. Further research is warranted to elucidate the specific interactions and functional consequences of this compound class on LGICs such as nicotinic acetylcholine (B1216132) receptors (nAChRs), GABA-A receptors, and glutamate (B1630785) receptors.

Enzyme Inhibition Profiling Studies

The inhibition of specific enzymes is a well-established mechanism of action for many therapeutic agents. For the this compound class, investigations into their enzyme inhibitory potential have focused on pathways relevant to antimicrobial activity and cellular signaling.

A significant area of research for 4-aminopiperidine derivatives has been their potential as antifungal agents through the inhibition of ergosterol (B1671047) biosynthesis. nih.govnih.gov Ergosterol is a vital component of fungal cell membranes, and its depletion leads to cell death. The mechanism of action for many antifungal piperidine derivatives involves the inhibition of key enzymes in the ergosterol pathway, such as sterol C14-reductase and sterol C8-isomerase. nih.gov

A study on a library of over 30 different 4-aminopiperidines revealed that the nature of the substituents on both the piperidine nitrogen and the 4-amino group plays a critical role in their antifungal activity and enzyme inhibition profile. nih.govmdpi.com Although this compound was not explicitly tested in these studies, a structurally related compound, (S)-1-Benzyl-N-(1-cyclohexylethyl)piperidin-4-amine, was synthesized, indicating that the cyclohexylethyl moiety is a synthetically accessible and relevant substituent for this class of compounds. mdpi.com The findings from these studies strongly suggest that compounds of the this compound class are likely to exhibit inhibitory activity against enzymes in the ergosterol biosynthesis pathway.

The table below presents the minimum inhibitory concentrations (MIC) for selected 4-aminopiperidine derivatives against various fungal strains, highlighting the structure-activity relationships.

CompoundN-Substituent4-Amino SubstituentC. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)
2b Benzyln-Dodecyl0.5 - 21 - 4
3b Phenylethyln-Dodecyl0.25 - 20.5 - 2
2h Benzyl(S)-1-Cyclohexylethyl> 32> 32
Data from a study on a library of 4-aminopiperidine derivatives, presented to illustrate the potential activity of this chemical class. nih.gov

Protein kinases are key regulators of a multitude of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. The 4-aminopiperidine scaffold has been identified as a promising starting point for the development of potent and selective kinase inhibitors. nih.govacs.org

Research into 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine derivatives has demonstrated their ability to act as ATP-competitive inhibitors of Protein Kinase B (PKB/Akt), a crucial node in cell survival signaling pathways. nih.govacs.org The optimization of substituents on the 4-amino-4-benzylpiperidine core led to the discovery of nanomolar inhibitors with significant selectivity for PKB over the closely related kinase PKA. nih.gov While these studies did not specifically include the N-(2-cyclohexylethyl) substituent, they established that modifications at this position are critical for determining potency and selectivity. This suggests that this compound and its derivatives could be explored for their kinase inhibitory potential.

The following table shows the inhibitory activity of a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines against PKBβ and PKA, illustrating the impact of substitution on kinase inhibition.

CompoundR-group on Benzyl RingPKBβ IC50 (nM)PKA IC50 (nM)Selectivity (PKA/PKB)
2 4-Cl2673028
3 H120220018
18 2-Naphthyl13>10000>770
Data from a study on 4-aminopiperidine derivatives as kinase inhibitors, presented for comparative analysis of the scaffold's potential. nih.gov

Modulation of Intracellular Signaling Pathways

The interaction of a compound with its molecular targets, be it receptors or enzymes, ultimately leads to the modulation of intracellular signaling pathways. Given the potential of the this compound class to inhibit kinases like PKB/Akt, it is plausible that these compounds could influence downstream signaling events. acs.org

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Inhibition of PKB/Akt, as demonstrated by analogous 4-aminopiperidine derivatives, would be expected to lead to the dephosphorylation of downstream targets such as GSK3β and PRAS40. This would result in the inhibition of cell proliferation and the induction of apoptosis. While direct evidence for the modulation of these pathways by this compound is not yet available, the existing data on related compounds provides a strong rationale for investigating this area. Further studies are necessary to confirm these potential effects and to elucidate the full spectrum of intracellular signaling pathways modulated by this class of compounds.

Allosteric Modulation Investigations for this compound Analogs

While direct investigations into the allosteric modulatory potential of this compound are not extensively detailed in publicly available scientific literature, significant research into structurally related analogs provides a basis for exploring potential pharmacological targets. The core structure, featuring a piperidine ring substituted with a bulky aliphatic cyclohexyl group, is a recurring motif in the design of allosteric modulators for various G protein-coupled receptors (GPCRs).

Research has focused on optimizing compounds containing piperidine and cyclohexyl fragments to enhance their drug-like properties and efficacy as allosteric modulators. nih.govnih.gov A notable area of investigation involves the serotonin 5-HT2C receptor (5-HT2CR), a key target in the central nervous system for treating conditions like obesity and substance use disorders. nih.gov

This strategic replacement led to the discovery of new analogs with enhanced properties. The incorporation of a cyclohexyl-containing fragment at the 4-position of the piperidine ring resulted in a positive allosteric modulator with improved pharmacokinetics and fewer off-target interactions compared to the original series of molecules. nih.gov The in vivo efficacy of these new analogs was confirmed in a drug discrimination assay, where they successfully potentiated the effects of a selective 5-HT2CR agonist. nih.gov

The findings from these studies on related piperidine scaffolds highlight the importance of the cyclohexyl moiety in designing effective allosteric modulators. The data suggests that the serotonin 5-HT2C receptor is a plausible pharmacological target for this compound and its analogs. Further investigation would be required to determine if these compounds act as positive or negative allosteric modulators and to characterize their specific interactions with the receptor's allosteric binding site.

Interactive Data Table: 5-HT2C Receptor Allosteric Modulator Analogs

Below is a summary of representative compounds from the development of 5-HT2CR positive allosteric modulators, illustrating the evolution from an initial lead to an optimized analog.

Compound IDKey Structural MoietyRole in StudyPharmacological Action
Lead Compound 4-Undecylpiperidine-2-carboxamideInitial Lead5-HT2CR Positive Allosteric Modulator
Compound 12 (CTW0415) 4-(Cyclohexyl/Phenyl-containing fragment)Optimized Analog5-HT2CR Positive Allosteric Modulator

Computational Chemistry and Cheminformatics Approaches in N 2 Cyclohexylethyl Piperidin 4 Amine Research

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental computational methods used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target, typically a protein or enzyme. This approach is crucial for elucidating the mechanism of action and guiding the design of more potent and selective analogs.

In the context of the piperidin-4-amine scaffold, molecular docking has been instrumental. For instance, structure-based virtual screening, which involves docking large libraries of compounds into a target's active site, successfully identified a piperidin-4-amine derivative, 1-benzyl-N-(2,4-dichlorophenethyl) piperidin-4-amine, as a selective inhibitor of NEDD8 activating enzyme (NAE). This highlights the utility of docking in discovering novel inhibitors from vast chemical libraries. Similarly, docking studies have been employed to understand the binding modes of various piperidine (B6355638) derivatives with targets such as the dopamine (B1211576) D2 receptor, acetylcholinesterase (AChE), and enzymes involved in tuberculosis. researchgate.netresearchgate.net

The process typically involves:

Preparation of the Receptor: Obtaining the 3D structure of the target protein, often from crystallographic data in the Protein Data Bank (PDB).

Ligand Preparation: Generating a low-energy 3D conformation of the ligand, such as N-(2-cyclohexylethyl)piperidin-4-amine.

Docking Simulation: Placing the ligand into the defined binding site of the receptor and sampling various orientations and conformations.

Scoring and Analysis: Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The resulting ligand-receptor complexes are then analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and salt bridges that stabilize the binding.

Molecular dynamics (MD) simulations can further refine these docked poses, providing insights into the stability of the ligand-receptor complex over time and accounting for the flexibility of both the ligand and the protein.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that correlate the biological activity of a series of compounds with their physicochemical properties or structural features, known as molecular descriptors. researchgate.net The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. researchgate.netresearchgate.net

For a series of this compound analogs, a QSAR model could be built by:

Assembling a dataset of compounds with experimentally measured biological activities (e.g., IC50 values).

Calculating various molecular descriptors for each compound (e.g., electronic, steric, and lipophilic properties).

Using statistical techniques like Multiple Linear Regression (MLR) to build an equation linking the descriptors to the activity. researchgate.net

Validating the model to ensure its predictive power.

A study on 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine (B50134) derivatives successfully generated a validated QSAR model to understand the properties essential for GPCR-6 inhibition. researchgate.net Such models can guide the modification of the this compound structure—for example, by suggesting which positions on the cyclohexyl or piperidine rings are best for substitution to enhance biological efficacy.

Pharmacophore modeling , a related technique, focuses on identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. This "pharmacophore" can then be used as a 3D query to screen databases for new compounds that fit the model, even if they have different underlying chemical scaffolds.

Prediction of Molecular Descriptors and Physicochemical Parameters Relevant to Biological Efficacy

The biological efficacy of a compound is heavily influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). Computational tools can reliably predict these key molecular descriptors. For this compound, these parameters provide a foundational understanding of its drug-like properties.

Key predicted descriptors include:

Molecular Weight (MW): Influences size-dependent diffusion and transport.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects membrane permeability and solubility.

Topological Polar Surface Area (TPSA): Correlates with passive molecular transport through membranes and is a good predictor of oral bioavailability.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Determine the potential for forming hydrogen bonds with biological targets and influence solubility.

Rotatable Bonds: A measure of molecular flexibility.

These properties are often evaluated against established guidelines like Lipinski's Rule of Five to assess the potential for oral bioavailability.

DescriptorPredicted Value for this compoundSignificance in Biological Efficacy
Molecular FormulaC13H26N2Defines the elemental composition.
Molecular Weight (g/mol)210.36Influences absorption and distribution; generally <500 Da is preferred for oral drugs.
LogP2.8 - 3.2Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability.
Topological Polar Surface Area (TPSA)29.26 ŲPredicts good intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors2Crucial for interactions with biological targets and for aqueous solubility.
Hydrogen Bond Acceptors2Important for forming stabilizing bonds with receptor sites.
Rotatable Bonds4Relates to conformational flexibility, which can impact target binding.

Virtual Screening and De Novo Design of Novel Analogs

Virtual screening is a computational approach that involves screening large libraries of chemical structures to identify those that are most likely to bind to a drug target. As mentioned, a structure-based virtual screen of 50,000 small molecules led to the discovery of a piperidin-4-amine derivative as a novel NAE inhibitor, demonstrating the power of this technique to find new leads. wikipedia.org

De novo design , in contrast, involves building novel molecules from scratch or by modifying existing ones. Algorithms can "grow" a molecule within the active site of a target receptor, piece by piece, to optimize its fit and interactions. Starting with the this compound scaffold, de novo design programs could suggest modifications, such as adding functional groups to the cyclohexyl ring or altering the ethyl linker, to improve binding affinity or other desired properties.

Conformational Analysis and Energy Landscape Studies

The 3D shape, or conformation, of a molecule is critical to its biological activity. This compound is a flexible molecule due to its rotatable bonds and the chair-boat isomerism of its cyclic rings. Conformational analysis aims to identify the stable, low-energy conformations that the molecule is likely to adopt.

The piperidine ring, similar to cyclohexane (B81311), preferentially adopts a chair conformation. wikipedia.org However, substituents and the protonation state of the nitrogen can influence the conformational equilibrium. wikipedia.org For instance, in piperidine itself, the conformer with the N-H bond in the equatorial position is generally more stable. wikipedia.org Computational methods like molecular mechanics can quantitatively predict the conformational free energies of substituted piperidines. researchgate.net

Energy landscape studies map the potential energy of a molecule as a function of its conformational degrees of freedom (e.g., bond rotation angles). This landscape reveals the low-energy valleys corresponding to stable conformers and the energy barriers that separate them. Understanding this landscape is crucial for comprehending how the molecule might adapt its shape to fit into a binding site.

Quantum Chemical Calculations of Electronic Structure and Reactivity Indices

While molecular mechanics is useful for conformational analysis, quantum chemical calculations provide a more detailed description of a molecule's electronic structure. Methods like Density Functional Theory (DFT) can be used to calculate a wide range of properties.

For piperidine derivatives, quantum chemistry methods have been used to analyze spatial, electronic, and energy characteristics. chemjournal.kz Key outputs include:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. chemjournal.kz

Electron Density and Electrostatic Potential: These properties reveal the distribution of charge within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding non-covalent interactions with a biological target.

Reactivity Indices: Parameters such as chemical potential, hardness, and electrophilicity can be derived from electronic structure calculations to quantify the molecule's reactivity.

Such calculations on this compound would precisely map its charge distribution, identifying the lone pairs on the nitrogen atoms as key sites for hydrogen bonding and protonation.

Prediction of Protonation States and Dissociation Constants (pKa)

The this compound molecule contains two basic nitrogen atoms: one in the piperidine ring and a primary amine at the 4-position. The dissociation constant (pKa) of the conjugate acid of each amine determines its protonation state at a given pH. This is a critical parameter, as the charge of a molecule profoundly affects its solubility, permeability, and ability to interact with a target. yuntsg.com

At physiological pH (~7.4), an amine will be predominantly protonated if its pKa is significantly above 7.4 and predominantly neutral if its pKa is well below. Computational algorithms can predict pKa values with increasing accuracy. yuntsg.comresearchgate.net For this compound, the piperidine nitrogen is expected to have a higher pKa (typically ~9-11 for similar structures) than the primary amine. Therefore, at physiological pH, the piperidine nitrogen is almost certain to be protonated (a piperidinium (B107235) ion), while the exocyclic amine's protonation state would depend on its specific pKa. This protonation significantly impacts the molecule's conformation and interactions, for example, by enabling strong ionic bonds (salt bridges) with acidic residues like aspartate or glutamate (B1630785) in a protein binding site. researchgate.net

Analytical and Characterization Methodologies for N 2 Cyclohexylethyl Piperidin 4 Amine and Its Analogs

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of N-(2-cyclohexylethyl)piperidin-4-amine. Each technique provides unique information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the cyclohexyl ring, the piperidine (B6355638) ring, the ethyl linker, and the amine group. The chemical shifts (δ) and coupling constants (J) would confirm the connectivity of these fragments. For instance, protons adjacent to the nitrogen atom would appear downfield compared to other aliphatic protons.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts of the carbons in the piperidine and cyclohexyl rings can help in confirming the structure and stereochemistry. researchgate.net Studies on substituted piperidin-4-ones, which are structural analogs, have demonstrated the utility of ¹³C NMR in analyzing the conformational and charge distribution within the heterocyclic ring. researchgate.net

Illustrative ¹³C NMR Chemical Shift Data for Piperidine Analogs

Carbon Position (Piperidine Ring Analog)Typical Chemical Shift (δ, ppm)
C2, C6 (adjacent to N)45-55
C3, C530-40
C4 (substituted)50-60

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information through analysis of its fragmentation patterns. When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful analytical tool. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum of this compound would show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the ethyl linker and fragmentation of the piperidine and cyclohexyl rings, providing confirmatory structural evidence. researchgate.net

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine (typically in the 3300-3500 cm⁻¹ region), C-H stretching for the aliphatic rings and linker (around 2850-3000 cm⁻¹), and N-H bending vibrations (around 1590-1650 cm⁻¹).

X-ray Diffraction For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and absolute stereochemistry. This technique has been successfully applied to determine the precise coordination geometry and molecular structure of complex piperidine derivatives, such as organotin(IV) complexes involving carbodithioate ligands derived from piperidine precursors. researchgate.net Such analysis reveals the spatial arrangement of the atoms, confirming the chair conformation typical of piperidine rings and the orientation of substituents. researchgate.net

Chromatographic Separation and Purification Strategies

Chromatographic techniques are essential for separating this compound from reaction byproducts, starting materials, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique for the separation, identification, and quantification of compounds. For a basic compound like this compound, reverse-phase HPLC is commonly employed.

Stationary Phase: Typically a C8 or C18 silica-based column.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent like acetonitrile (B52724) or methanol. The pH of the buffer is controlled to ensure the analyte is in a suitable ionic state for good peak shape and retention.

Detection: Ultraviolet (UV) detection may be used if the molecule possesses a chromophore, though for simple aliphatic amines, it may not be sensitive. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often more suitable. Coupling HPLC with mass spectrometry (LC-MS) provides the highest selectivity and sensitivity. nih.gov

Gas Chromatography (GC) GC is well-suited for the analysis of volatile and thermally stable compounds. Given the amine functional group, derivatization may sometimes be necessary to improve peak shape and thermal stability, although it is not always required.

Column: A capillary column with a polar stationary phase is often used for amines to minimize peak tailing.

Carrier Gas: Helium or hydrogen is typically used.

Detector: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) offers higher selectivity for nitrogen-containing compounds. Coupling with a mass spectrometer (GC-MS) allows for definitive identification. Generic GC-FID methods have been developed for the quantification of various volatile amines in pharmaceutical contexts. researchgate.net

Typical GC Parameters for Amine Analysis

ParameterTypical Condition
ColumnDB-5ms or equivalent
Injector Temperature250 °C
Oven ProgramInitial temp 50-100 °C, ramp to 280-300 °C
DetectorFID or MS
Detector Temperature300 °C

Development and Validation of Sensitive Detection and Quantification Methods in Biological Matrices for Research Purposes

For pharmacokinetic and metabolic studies, highly sensitive and selective methods are required to quantify this compound and its analogs in complex biological matrices such as plasma, serum, or urine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. researchgate.netchromatographyonline.com

The development of a robust LC-MS/MS method involves several critical steps:

Sample Preparation: This step is crucial to remove proteins and other interfering components from the biological sample. Common techniques include protein precipitation (PPT) with acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatography: A fast and efficient HPLC or UHPLC separation is developed to resolve the analyte from matrix components that could cause ion suppression or enhancement, which can negatively impact accuracy. researchgate.net

Mass Spectrometry: Detection is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (usually the protonated molecule [M+H]⁺) and one or more characteristic product ions generated by collision-induced dissociation. This process provides exceptional selectivity and sensitivity. chromatographyonline.com

Method Validation: The method must be validated according to regulatory guidelines to ensure its reliability. Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and stability in the biological matrix. A validated LC-MS method for piperidine as a genotoxic impurity demonstrated a detection limit of 0.01010 µg/mL, showcasing the high sensitivity achievable. nih.gov

Key LC-MS/MS Validation Parameters

ParameterDescriptionTypical Acceptance Criteria
LinearityCorrelation between concentration and detector responseCorrelation coefficient (R²) > 0.99
AccuracyCloseness of measured value to the true valueWithin ±15% of nominal (±20% at LLOQ)
PrecisionVariability of replicate measurementsRSD ≤ 15% (≤ 20% at LLOQ)
RecoveryEfficiency of the extraction processConsistent, precise, and reproducible

Chiral Separation Techniques for Enantiomeric Purity Assessment

If this compound or its analogs contain stereocenters, assessing the enantiomeric purity is critical, as different enantiomers can have distinct pharmacological properties. Chiral chromatography is the primary method for separating and quantifying enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) This is the most common approach for enantiomeric resolution. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Chiral Stationary Phases (CSPs): A wide variety of CSPs are available. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are very popular and effective for a broad range of compounds. For example, Chiralcel OD and Chiralcel OJ columns have been successfully used to resolve racemic 1,3-dimethyl-4-phenylpiperidines, which are intermediates in the synthesis of analgesics. nih.gov

Mobile Phase: The choice of mobile phase (typically a mixture of a hydrocarbon like hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol) is critical for achieving separation on a given CSP.

Detection: UV detection is commonly used, provided the enantiomers have a chromophore.

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram. HPLC methods have been used to confirm the enantiomeric purity of chiral piperidine alcohols at levels greater than 97% ee. google.comgoogleapis.com

Research Avenues for the Pharmacological Applications of N 2 Cyclohexylethyl Piperidin 4 Amine Derivatives

Investigation of Antimicrobial Properties (e.g., Antibacterial, Antifungal)

The piperidine (B6355638) moiety is a common feature in many antimicrobial agents. biointerfaceresearch.com Research into derivatives of N-(2-cyclohexylethyl)piperidin-4-amine could yield novel compounds with significant antibacterial and antifungal properties. The structural features of the N-(2-cyclohexylethyl) group and the 4-amino-piperidine core provide a template for modifications that could enhance antimicrobial potency.

Antibacterial Potential: Studies on various piperidine derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comtandfonline.com For instance, certain aminopiperidine derivatives have shown remarkable antimicrobial properties and in vivo efficacy against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.govresearchgate.net A study on new piperidine derivatives showed activity against Staphylococcus aureus and Escherichia coli. biointerfaceresearch.com The investigation of this compound derivatives could focus on their ability to inhibit bacterial growth, disrupt biofilm formation, and overcome existing resistance mechanisms. nih.gov

Antifungal Potential: Piperidine and its analogs have also been explored for their antifungal activities. biomedpharmajournal.org Some piperidine derivatives have shown inhibitory effects against various fungal species, including Candida albicans, Aspergillus niger, and Aspergillus flavus. researchgate.net The structural similarity to existing antifungal agents suggests that derivatives of this compound could be promising candidates for the development of new antifungal therapies. ijnrd.org

Table 1: Examples of Antimicrobial Activity in Piperidine Derivatives

Compound Type Target Organism(s) Observed Effect
Aminopiperidine derivatives Staphylococcus aureus (MRSA), Enterococcus (VRE), Streptococcus pneumoniae (PRSP) Potent antibacterial activity, effective in vivo. nih.govresearchgate.net
N-substituted piperidine derivatives Staphylococcus aureus, Escherichia coli Active against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com
Piperidin-4-one derivatives Candida albicans, Microsporum gypseum, Trichophyton rubrum Significant antifungal activity. biomedpharmajournal.org
Piperidine-substituted halogenobenzenes Staphylococcus aureus, Candida albicans Inhibitory activity against bacteria and fungi. tandfonline.com

Exploration of Antineoplastic Potential and Associated Mechanisms

The piperidine scaffold is integral to the structure of numerous anticancer agents. encyclopedia.pubresearchgate.net Derivatives of piperidine have been shown to exhibit cytotoxic effects against various cancer cell lines and to modulate key signaling pathways involved in tumor progression. ijnrd.orgnih.gov

Research into this compound derivatives could uncover compounds with significant antineoplastic activity. Potential mechanisms of action to investigate include:

Induction of Apoptosis: Many piperidine-containing compounds induce programmed cell death in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. nih.gov

Cell Cycle Arrest: These derivatives can halt the proliferation of cancer cells by arresting the cell cycle at different phases. nih.gov

Inhibition of Kinases: Piperidine scaffolds are found in kinase inhibitors that target signaling pathways crucial for cancer cell growth and survival. pmarketresearch.com For example, they are foundational in Bruton's tyrosine kinase (BTK) inhibitors used to treat hematologic malignancies. pmarketresearch.com

Modulation of Transcription Factors: The activity of transcription factors like NF-κB, which plays a role in chronic inflammation and cancer, can be influenced by piperidine derivatives. encyclopedia.pub

Table 2: Anticancer Activity of Selected Piperidine Derivatives

Derivative Class Cancer Cell Line(s) Mechanism of Action
Piperine (from Piper nigrum) Breast, prostate, lung, ovarian cancer Induction of apoptosis, cell cycle arrest, regulation of signaling pathways (STAT-3, NF-κB, PI3k/Akt). nih.gov
Spirooxindolopyrrolidine-embedded piperidinone FaDu hypopharyngeal tumor cells Cytotoxicity and apoptosis induction. encyclopedia.pub
Nitrosourea derivatives of piperidine L1210 leukemia, mouse ependymoblastoma Good anticancer activity in vivo. nih.gov
IκB kinase (IKKb) inhibitor (EF24 analog) Lung, breast, ovarian, cervical cancer Inhibition of NF-κB transcription. encyclopedia.pub

Research into Neurological System Modulation (e.g., Receptor Agonism/Antagonism, Neurotransmitter System Interactions)

Piperidine is a core structure in many centrally acting drugs, highlighting its importance in neuropharmacology. nih.govwikipedia.org Derivatives of this compound could be investigated for their potential to modulate various components of the neurological system.

Receptor Binding: Substituted 4-aminopiperidines have been found to have a high affinity and selectivity for dopamine (B1211576) D4 receptors, acting as antagonists. nih.gov Other piperidine derivatives have shown high affinity for µ-opioid receptors, suggesting potential as analgesics. tandfonline.comnih.gov The unique substitution pattern of this compound could lead to novel receptor binding profiles.

Neurotransmitter Systems: The piperidine moiety is a critical structural element for dual histamine (B1213489) H3 and σ1 receptor activity. acs.org Piperazine (B1678402) and piperidine derivatives have been explored as antipsychotic agents acting on dopamine and serotonin (B10506) receptors. researchgate.net Research could explore how this compound derivatives interact with these and other neurotransmitter systems, such as the GABAergic pathway. nih.gov

Treatment of Neurological Disorders: The diverse receptor interactions of piperidine compounds make them promising candidates for treating a range of neurological and psychiatric conditions, including neuropathic pain, Alzheimer's disease, schizophrenia, and anxiety. encyclopedia.pubresearchgate.netsilae.it For instance, piperidine derivatives are being investigated as potential therapies for Alzheimer's by targeting cholinesterase receptors and amyloid beta aggregation. encyclopedia.pubajchem-a.com

Table 3: Neurological Targets of Piperidine Derivatives

Derivative/Compound Target Receptor/System Potential Therapeutic Application
Substituted 4-aminopiperidines (U-99363E, U-101958) Dopamine D4 receptor (antagonist) In vitro investigations of dopamine D4 sites. nih.gov
4-amino methyl piperidine derivatives µ-opioid receptor Analgesia (pain management). tandfonline.com
Haloperidol analog (N-(benzylpiperidinyl)-4-fluorobenzamide) σ1 receptor (antagonist) Neuropathic pain reduction. encyclopedia.pub
Donepezil Acetylcholinesterase inhibitor Alzheimer's disease. ijnrd.orgnih.gov
Melperone Dopamine and serotonin receptors Antipsychotic. nih.gov

Studies on Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory and immunomodulatory properties of piperidine derivatives represent a significant area of therapeutic research. ijnrd.orgresearchgate.net The core structure of this compound provides a foundation for developing novel agents with the potential to modulate inflammatory and immune responses.

Anti-inflammatory Activity: Certain N-substituted piperidin-4-one derivatives have demonstrated potent anti-inflammatory activity by inhibiting the production of key inflammatory mediators such as TNF-α, IL-6, IL-1β, prostaglandin E2 (PGE2), and nitric oxide (NO). nih.gov Studies on benzophenone-N-ethyl piperidine ether analogues also showed interesting anti-inflammatory activity in carrageenan-induced edema assays. researchgate.net

Immunomodulatory Effects: A series of (benzoylphenyl)piperidines has been identified as a new class of immunomodulators, showing activity in the lymphocyte mitogenic response. nih.gov The alcoholic extract of Piper longum and its component, piperine, have been shown to possess immunomodulatory activity, increasing total WBC count and the number of plaque-forming cells in mice. nih.gov These findings suggest that this compound derivatives could be explored for their ability to enhance or suppress immune responses as needed for various pathological conditions.

Table 4: Anti-inflammatory and Immunomodulatory Activity of Piperidine Derivatives

Compound/Derivative Model/Assay Key Findings
N-(3-methylbenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one (c6) LPS-stimulated RAW 246.7 cells; Carrageenan-induced paw edema in rats Inhibition of TNF-α, IL-6, IL-1β, PGE2, and NO production; significant in vivo anti-inflammatory effects. nih.gov
(Benzoylphenyl)piperidines Lymphocyte mitogenic response Active as immunomodulators. nih.gov
Piper longum extract and piperine In vivo mouse models Increased total WBC count, enhanced plaque-forming cells, increased bone marrow cellularity. nih.gov
Piperidine-substituted triazine derivatives In vitro cytokine assays Promising anti-inflammatory activity through inhibition of TNF-α and IL-6.

Emerging Therapeutic Research Areas for Piperidine-Containing Compounds

The versatility of the piperidine scaffold continues to drive its exploration into new therapeutic frontiers. mdpi.comwisdomlib.org The unique chemical space occupied by this compound and its potential derivatives makes it a candidate for investigation in these emerging areas.

Antiviral Agents: Certain piperidine derivatives are being researched for their antiviral properties. ijnrd.org

Cardiovascular Applications: Some piperidine compounds have been reported to possess antihypertensive and antiarrhythmic effects. wisdomlib.org

Metabolic Disorders: The piperidine derivative voglibose is used for its anti-diabetic properties. ijnrd.org

Precision Medicine and Advanced Drug Design: Advances in computational drug design and synthetic chemistry are enabling the rapid modification of piperidine derivatives to enhance bioavailability and reduce off-target effects. pmarketresearch.com Techniques like fragment-based drug discovery (FBDD) and AI-driven molecular modeling are being used to optimize piperidine-based compounds for high-precision binding to therapeutic targets. pmarketresearch.com

The continued exploration of piperidine derivatives is a testament to their enduring importance in drug discovery. The diverse pharmacological activities exhibited by this class of compounds provide a strong rationale for the synthesis and evaluation of novel derivatives of this compound across a spectrum of therapeutic areas.

Q & A

Basic: What are the optimal synthetic routes for N-(2-cyclohexylethyl)piperidin-4-amine, and how do reaction conditions influence yield and purity?

Answer:
The synthesis of piperidin-4-amine derivatives typically employs nucleophilic substitution or reductive amination (e.g., using cyclohexylethylamine and piperidin-4-amine precursors). Key factors include:

  • Catalysts : Organocatalysts (e.g., triethylamine) or metal-free conditions improve eco-friendliness and reduce side reactions .
  • Solvents : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity, while ethanol or DMSO may stabilize intermediates .
  • Temperature : Reflux conditions (e.g., 140°C in ethanol) optimize reaction rates, as seen in analogous spirocyclic compound syntheses .
  • Purification : Prep-TLC or column chromatography ensures high purity (>95%) .

Basic: What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclohexyl proton signals at δ 1.0–2.5 ppm, piperidine ring protons at δ 2.7–3.5 ppm) .
  • Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., m/z 238–492 for similar derivatives) and fragmentation patterns .
  • FT-IR : Identifies functional groups (e.g., NH stretches at 3300–3500 cm⁻¹, C-N bonds at 1250 cm⁻¹) .
  • HPLC : Quantifies purity by resolving unreacted precursors or byproducts .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the biological activity of this compound derivatives?

Answer:

  • Substituent Variation : Compare analogs with modified cyclohexyl, ethyl, or piperidine groups. For example, fluorinated or methoxy substituents alter lipophilicity and receptor binding .
  • Biological Assays : Screen for receptor affinity (e.g., serotonin or dopamine receptors) using radioligand binding assays .
  • 3D-QSAR Modeling : Use computational tools (e.g., CoMFA) to correlate structural features (e.g., steric bulk, electron density) with activity .
  • Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonding with Trp6.48 in GPCRs) .

Advanced: What strategies can resolve contradictions in reported biological activity data for piperidin-4-amine derivatives?

Answer:

  • Standardized Assays : Control variables like cell line selection (e.g., HEK293 vs. CHO-K1) and incubation times to reduce variability .
  • Metabolic Stability Testing : Assess hepatic microsomal degradation to explain discrepancies in in vitro vs. in vivo efficacy .
  • Orthogonal Validation : Confirm receptor binding via SPR (surface plasmon resonance) alongside traditional radioligand assays .
  • Data Normalization : Use reference compounds (e.g., known receptor agonists/antagonists) to calibrate activity thresholds .

Basic: What are the solubility and stability profiles of this compound under different storage conditions?

Answer:

  • Solubility : Moderately soluble in ethanol, DMSO, or chloroform; poor aqueous solubility due to hydrophobic cyclohexyl groups. Additives like β-cyclodextrin improve aqueous dispersion .
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Stability in solution varies; DMSO stocks remain stable for 6 months at –80°C .
  • Degradation Pathways : Monitor via HPLC for byproducts (e.g., oxidation of the piperidine ring to N-oxide) .

Advanced: How can computational methods like DFT and molecular docking predict the interaction of this compound with biological targets?

Answer:

  • DFT Calculations : Optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., amine group reactivity) .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., 5-HT₂A receptor). Key interactions include π-π stacking with Phe6.52 and hydrogen bonds with Ser3.36 .
  • MD Simulations : Simulate ligand-receptor dynamics (e.g., 100 ns trajectories) to assess binding stability and conformational changes .

Advanced: What in vitro and in vivo models are appropriate for assessing the neurological effects of this compound?

Answer:

  • In Vitro :
    • Primary Neuronal Cultures : Measure Ca²⁺ flux (Fluo-4 AM) or neurotransmitter release (HPLC) .
    • GPCR Functional Assays : cAMP accumulation (GloSensor) or β-arrestin recruitment (BRET) in transfected cells .
  • In Vivo :
    • Rodent Behavioral Tests : Open field (anxiety), forced swim (depression), or rotarod (motor function) .
    • Microdialysis : Monitor extracellular dopamine/serotonin levels in the striatum or prefrontal cortex .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.